molecular formula C7H4BrIN2 B1445439 3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS No. 1146615-52-2

3-Bromo-6-iodoimidazo[1,2-A]pyridine

Cat. No. B1445439
Key on ui cas rn: 1146615-52-2
M. Wt: 322.93 g/mol
InChI Key: LZAXVCBLZXZVCK-UHFFFAOYSA-N
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Patent
US08367662B2

Procedure details

To a mixture comprising 6-iodo-imidazo[1,2-a]pyridine (1 eq, 95 mmol, 23.3 g) in acetic acid (220 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 95 mmol, 4.8 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered. The resulting solid is suspended in DCM (1% MeOH) (500 ml) and washed with 4N sodium hydroxide (100 ml). When the solid dissolves, the organic layer is separated, dried (MgSO4) and evaporated to give a beige solid; [M+H]+323 (325).
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 325 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[Br:11]Br>C(O)(=O)C>[Br:11][C:8]1[N:6]2[CH:7]=[C:2]([I:1])[CH:3]=[CH:4][C:5]2=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
IC=1C=CC=2N(C1)C=CN2
Name
Quantity
4.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
( 325 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
washed with 4N sodium hydroxide (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
When the solid dissolves
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a beige solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CN=C2N1C=C(C=C2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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